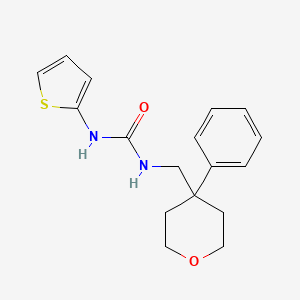

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea

描述

1-((4-Phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrahydropyran (THP) ring substituted with a phenyl group at the 4-position and a thiophen-2-yl moiety directly attached to the urea backbone. This compound’s structural uniqueness lies in the combination of a rigid tetrahydropyran scaffold and the aromatic thiophene group, which may influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

1-[(4-phenyloxan-4-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-16(19-15-7-4-12-22-15)18-13-17(8-10-21-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBIRPHHWAPPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor.

Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation.

Attachment of the thiophene ring: This could be done via a cross-coupling reaction such as Suzuki or Stille coupling.

Formation of the urea moiety: This can be accomplished by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反应分析

Types of Reactions

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Conditions such as Friedel-Crafts catalysts (AlCl3) for electrophilic substitution or strong bases (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea moiety would yield amines.

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential applications in treating various diseases due to its structural components that may confer neuroprotective or anti-inflammatory properties. The incorporation of both tetrahydropyran and thiophene suggests that this compound could interact with multiple biological pathways, making it a candidate for drug development targeting conditions such as:

- Neurodegenerative Diseases : The neuroprotective potential is attributed to its ability to modulate pathways involved in neuronal survival.

- Inflammation : Its anti-inflammatory properties may be beneficial in treating chronic inflammatory conditions.

Anticancer Activity

Research indicates that urea derivatives, similar to 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea, have shown promise as anticancer agents. A study focusing on the design of novel urea analogs reported significant antiproliferative activity against cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Urea Formation : The final step often involves reacting the tetrahydropyran derivative with thiophene-containing amines under controlled conditions to yield the target compound.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Neuroprotective Effects : A study demonstrated that similar compounds exhibited protective effects on neuronal cells under oxidative stress conditions, indicating potential applicability in neuroprotection .

- Anticancer Screening : Another investigation highlighted the synthesis of urea derivatives that showed promising results against various cancer cell lines, emphasizing the need for further exploration of this compound's efficacy .

作用机制

The mechanism of action of 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, compounds with urea moieties can act as enzyme inhibitors by mimicking the transition state of enzyme substrates. The phenyl and thiophene rings could interact with hydrophobic pockets in proteins, while the urea moiety could form hydrogen bonds with active site residues.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several urea derivatives reported in the literature:

Adamantyl-Based Ureas ()

- Examples : 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (Compound 40), 1-(2-adamantyl)-3-(oxazol-2-yl)urea (Compound 45).

- Key Differences :

- The adamantyl group introduces significant steric bulk and lipophilicity compared to the tetrahydropyran-phenyl moiety in the target compound.

- Anti-tuberculosis activity is reported for adamantyl derivatives, suggesting that the tetrahydropyran-phenyl group in the target compound may alter binding affinity or metabolic stability .

Thiophenylthiazole Ureas ()

- Examples: TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea), TTU7 (1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(4-(trifluoromethoxy)phenyl)urea).

- Key Differences: The thiophene is connected via a thiazole ring in TTU6–TTU9, whereas the target compound directly links thiophen-2-yl to urea.

Pyran/Thiophene Hybrids ()

- Example : 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea.

- Key Differences :

Table 1: Comparative Data on Urea Derivatives

- Synthetic Methods :

- Adamantyl-based ureas () employ coupling agents like DIPEA in DCM, yielding 40–63% .

- Thiophenylthiazole ureas () achieve higher yields (up to 87%) via optimized coupling protocols .

- The target compound’s synthesis likely involves similar urea-forming reactions but with substituted tetrahydropyran intermediates.

生物活性

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydro-2H-pyran moiety linked to a thiophene ring, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrahydro-pyran and thiophene structures exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activities of this compound can be summarized as follows:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, indicating that this compound may also exert anti-inflammatory effects.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study conducted on a derivative of this compound showed significant inhibition of cell growth in human breast cancer cell lines. The mechanism involved the downregulation of the PI3K/Akt pathway, which is crucial for cell survival.

- Antimicrobial Research : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential as a lead structure for antibiotic development.

- Anti-inflammatory Evaluation : In vitro assays demonstrated that the compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to:

- Modulation of Signaling Pathways : Interference with key signaling pathways such as MAPK and NF-kB.

- Enzyme Inhibition : Potential inhibition of cyclooxygenases (COX) and lipoxygenases involved in inflammatory processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。